(4-Cyanophenyl)methanesulfonohydrazide
Description
Properties
IUPAC Name |
(4-cyanophenyl)methanesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c9-5-7-1-3-8(4-2-7)6-14(12,13)11-10/h1-4,11H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWMEUKTIITAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Cyanophenyl)methanesulfonohydrazide is an organic compound that has garnered attention in recent years for its potential biological activities. This compound, characterized by the presence of a cyanophenyl group and a methanesulfonohydrazide moiety, is being investigated for its interactions with various biomolecules and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C8H9N3O2S
- Molecular Weight : 197.24 g/mol
- Structure : The compound features a cyanophenyl group attached to a methanesulfonohydrazide, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate enzyme activity or receptor signaling pathways, leading to various biological effects. Notably, compounds in this class have been shown to inhibit lysine biosynthesis via the diaminopimelate pathway, which is critical for bacterial growth and survival .
Biological Activities
-
Antimicrobial Activity :
- Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is linked to its ability to inhibit key enzymes involved in bacterial metabolism.
- Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of Acinetobacter baumannii and Pseudomonas aeruginosa, two notorious pathogens associated with hospital-acquired infections .
- Anticancer Potential :
- Enzyme Inhibition :
Table 1: Biological Activity Summary
Scientific Research Applications
Organic Synthesis
(4-Cyanophenyl)methanesulfonohydrazide serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : To form sulfonyl derivatives.
- Reduction : To convert the cyanophenyl group into an amine group.
- Substitution Reactions : Involving nucleophilic substitution where the sulfonohydrazide group can be replaced by other nucleophiles.
The compound has been investigated for its potential biological activities, particularly as an inhibitor of lysine biosynthesis through the diaminopimelate pathway. This pathway is critical in certain microorganisms, making it a target for antifungal and antibacterial applications.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms | Mechanism of Action |
|---|---|---|
| Antifungal | Candida albicans | Inhibition of lysine biosynthesis |
| Aspergillus niger | Disruption of metabolic pathways | |
| Antibacterial | Staphylococcus aureus | Inhibition of dihydrodipicolinate synthase (DHDPS) |
Medicinal Chemistry
Research indicates that this compound could have therapeutic properties. Its ability to inhibit lysine biosynthesis suggests potential applications in developing new antibiotics or herbicides. The mechanism involves binding to specific enzymes, thus modulating their activity.
Case Study 1: Antifungal Properties
A study demonstrated that this compound effectively inhibited the growth of Candida albicans. The mechanism involved interference with lysine biosynthesis pathways, crucial for fungal survival.
Case Study 2: Antibacterial Applications
Another investigation focused on its antibacterial properties against Staphylococcus aureus. The compound inhibited DHDPS activity, which is essential for bacterial cell wall synthesis. This finding supports the potential use of this compound in developing novel antibacterial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The 4-cyanophenyl group distinguishes (4-Cyanophenyl)methanesulfonohydrazide from analogs with alternative substituents. Key comparisons include:
- Positional Isomer Effects: Replacing the 4-cyanophenyl group with a 3-cyanophenyl moiety in HIV-1 inhibitors reduced dual RNase H/IN inhibition activity, highlighting the importance of para-substitution for optimal binding .
- Electron-Withdrawing vs. Donor Groups: The 4-cyanophenyl group in thiazol-2-ylhydrazones enhances anticancer activity compared to electron-donating groups (e.g., methyl), likely due to improved cellular uptake or target interaction .
Pharmacokinetic and Bioactivity Comparisons
Anticancer Activity: this compound derivatives exhibit superior cytotoxicity compared to cisplatin and other analogs:
- Mechanism: Caspase-dependent apoptosis is induced by 4-cyanophenyl thiazoles, unlike non-cyanophenyl analogs, which often rely on alternative pathways .
Enzyme Inhibition: In HIV-1 inhibitors, 4-cyanophenyl-containing compounds (e.g., 79) balanced RNase H and integrase (IN) inhibition (IC₅₀: 1.77 µM and 1.18 µM, respectively), whereas meta-substituted analogs showed higher selectivity but lower potency .
Photophysical and Chelation Properties
- Fluorescence: 4-Cyanophenyl tricyanovinyl dyes fluoresce in solution at room temperature, unlike 4-nitrophenyl derivatives, which require low temperatures .
Preparation Methods
General Synthetic Approach
The primary synthetic route to (4-Cyanophenyl)methanesulfonohydrazide involves the reaction of 4-cyanophenyl hydrazine derivatives with methanesulfonyl chloride under basic conditions, typically in the presence of pyridine or other bases that can act both as solvent and acid scavenger. This method is consistent with the preparation of related methanesulfonohydrazides and arylazo sulfones.
- Stepwise procedure:
- Mix 4-cyanophenyl hydrazine (or 2-hydrazinylpyridine analogs in related examples) with methanesulfonyl chloride in pyridine.
- Stir the reaction mixture at ambient or controlled temperature to allow sulfonylation of the hydrazine nitrogen.
- Isolate the crude sulfonohydrazide product, which can be purified by crystallization or chromatography.
This method is supported by analogous procedures reported for N′-(pyridin-2-yl)methanesulfonohydrazide, where 2-hydrazinylpyridine reacted with methanesulfonyl chloride in pyridine to yield the sulfonohydrazide product in moderate yield (26%) after oxidation and purification.
Preparation via Aryl Diazonium Salts and Sodium Methanesulfinate
An alternative and related approach involves the synthesis of arylazo sulfones, which are structurally related compounds where the sulfonyl group is attached through an azo linkage. This method is relevant because the sulfonohydrazide can be considered a precursor or intermediate in such transformations.
- Procedure:
- Prepare aryl diazonium salts freshly from the corresponding anilines by diazotization.
- Dissolve the diazonium salt in dichloromethane at 0 °C.
- Add sodium methanesulfinate (1.2 equivalents) to the suspension.
- Allow the temperature to rise to room temperature and stir overnight.
- Filter and evaporate the mixture to obtain the arylazo sulfone product.
- Purify by precipitation or chromatography.
This method is well-documented for a range of arylazo sulfones, including those with 4-cyanophenyl substituents, and provides a route to sulfonylated azo compounds.
Oxidation and Further Functionalization
In some cases, the crude sulfonohydrazide is subjected to oxidation (e.g., with N-bromosuccinimide) to form the corresponding sulfonyl diazenyl derivatives. This step is crucial for converting the sulfonohydrazide into photochemically active intermediates used in biaryl synthesis.
- Oxidation conditions:
- Treat the crude sulfonohydrazide with N-bromosuccinimide at controlled temperature.
- Isolate the oxidized product as a solid after workup.
This oxidation step was demonstrated with N′-(pyridin-2-yl)methanesulfonohydrazide, yielding the corresponding diazenyl compound in 26% yield.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 4-Cyanophenyl hydrazine + Methanesulfonyl chloride in pyridine | Moderate (similar to 26% in analog) | Base acts as solvent and acid scavenger |
| 2 | Aryl diazonium salt + Sodium methanesulfinate in CH2Cl2 at 0 °C, stir overnight | High (varies by substrate) | Produces arylazo sulfones, related sulfonohydrazide precursors |
| 3 | Oxidation of sulfonohydrazide with N-bromosuccinimide | ~26% (analogous example) | Converts sulfonohydrazide to diazenyl sulfone |
| 4 | Photochemical coupling with (PPh3)AuCl and 1,10-phenanthroline under visible light | Up to 75% (for biaryl product) | Demonstrates utility of sulfonohydrazide derivatives |
Research Findings and Notes
- The preparation of this compound aligns with classical sulfonylation of hydrazines using methanesulfonyl chloride.
- The sulfonohydrazide intermediates can be oxidized to diazenyl compounds, which are key in photochemical biaryl synthesis.
- Reaction yields vary depending on substrate and conditions; yields around 26% are reported for related sulfonohydrazides, while arylazo sulfones can be obtained in higher yields.
- Photochemical methods using gold catalysts and visible light irradiation enable the transformation of these sulfonohydrazides into valuable biaryl compounds, indicating the functional importance of the preparation methods.
- The presence of bases such as pyridine or sodium bicarbonate is critical for reaction success and product stability.
- Purification typically involves chromatography or precipitation from solvents like hexane or diethyl ether.
Q & A
Q. What are the standard synthetic routes for synthesizing (4-cyanophenyl)methanesulfonohydrazide derivatives?
The most efficient method involves cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone in absolute ethanol under reflux conditions for 3–3.5 hours . This one-step protocol yields 4-cyanophenyl-2-hydrazinylthiazoles with moderate to high yields (66–79%). Key steps include purification via silica gel chromatography and characterization using NMR and HRMS. For example, compound 3a′ was synthesized in 67% yield with a melting point of 279–280°C .
Q. Which spectroscopic techniques are critical for characterizing these compounds?
Essential techniques include:
- 1H/13C NMR : Confirms structural connectivity via characteristic signals (e.g., δ 12.14 ppm for NH in thiazole derivatives ).
- HRMS : Validates molecular ion peaks (e.g., m/z 365.1063 [M + H]+ for C₁₉H₁₆N₄O₂S ).
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹ and C=S at ~834 cm⁻¹ ). Elemental analysis ensures purity (>99%) by matching calculated and observed C/H/N ratios .
Q. What in vitro assays are used to evaluate anticancer activity?
- MTT assay : Measures cell viability in HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines, with GI₅₀ values indicating potency (e.g., compound 3f showed GI₅₀ = 1.0±0.1 µM in MCF-7 ).
- Clonogenic assay : Assesses long-term cytotoxicity at 5–10 µM concentrations .
- Selectivity testing : Uses non-cancerous MRC-5 fibroblasts to confirm cancer-specific activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Variables affecting yields include:
- Solvent polarity : Ethanol enhances cyclization efficiency compared to less polar solvents .
- Temperature : Reflux (~78°C) ensures complete conversion of intermediates .
- Substituent effects : Electron-withdrawing groups (e.g., pentafluorophenyl in 3a′ ) improve stability and yield . Pilot studies suggest microwave-assisted synthesis could reduce reaction time while maintaining yields >70% .
Q. What structural features correlate with enhanced cytotoxicity in specific cancer cell lines?
SAR studies highlight:
- Electron-deficient aromatic rings : Bromothiophene (3b′ , GI₅₀ = 1.6±0.2 µM in HCT-116) and dichlorobenzylidene (3n , GI₅₀ = 1.1±0.5 µM) improve activity via hydrophobic interactions .
- Cyanophenyl positioning : The 4-cyano group enhances binding to histone acetyltransferases (HATs), triggering apoptosis .
- Hydrazone flexibility : Planar conformations in 3f facilitate caspase-3/7 activation .
Q. How do caspase activation assays confirm the apoptotic mechanism?
Western blot assays demonstrate that compounds like 3b′ and 3f upregulate pro-apoptotic proteins (Bax, cleaved PARP) and downregulate Bcl-2 in HCT-116 cells. Caspase-3/7 activation (measured via fluorogenic substrates) correlates with DNA fragmentation and cell cycle arrest at G2/M phase .
Q. How can contradictory cytotoxicity data between studies be resolved?
Discrepancies (e.g., Secci et al. reported 10% apoptosis at 100 µM vs. current GI₅₀ values <2 µM ) arise from:
- Structural modifications : Addition of 4-cyanophenyl boosts potency by 50-fold .
- Assay conditions : Variations in incubation time (48 vs. 72 hours) and serum concentration affect results .
- Purity : Earlier studies used lower-purity compounds (<95%), whereas current protocols achieve >99% purity via recrystallization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
